Fluoro[tris(trifluoromethanesulfonyl)]methane
Description
Properties
CAS No. |
565470-23-7 |
|---|---|
Molecular Formula |
C4F10O6S3 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
trifluoro-[fluoro-bis(trifluoromethylsulfonyl)methyl]sulfonylmethane |
InChI |
InChI=1S/C4F10O6S3/c5-1(6,7)21(15,16)4(14,22(17,18)2(8,9)10)23(19,20)3(11,12)13 |
InChI Key |
VQLWQNRIRIKBHF-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)C(F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluoro[tris(trifluoromethanesulfonyl)]methane was first synthesized in 1987 by Seppelt and Turowsky . The synthetic route involves the following steps:
Reaction of bis(trifluoromethanesulfonyl)methane with methylmagnesium bromide: [ \text{Tf}_2\text{CH}_2 + 2\text{CH}_3\text{MgBr} \rightarrow \text{Tf}_2\text{C}(\text{MgBr})_2 + 2\text{CH}_4 ]
Reaction of the resulting compound with trifluoromethanesulfonyl fluoride: [ \text{Tf}_2\text{C}(\text{MgBr})_2 + \text{TfF} \rightarrow \text{Tf}_3\text{C}(\text{MgBr}) + \text{MgBrF} ]
Final reaction with sulfuric acid: [ \text{Tf}_3\text{C}(\text{MgBr}) + \text{H}_2\text{SO}_4 \rightarrow \text{Tf}_3\text{CH} + \text{MgBrHSO}_4 ]
Chemical Reactions Analysis
Fluoro[tris(trifluoromethanesulfonyl)]methane undergoes various types of chemical reactions, including:
Oxidation: Due to its strong acidic nature, it can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonyl fluoride, and methylmagnesium bromide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Fluoro[tris(trifluoromethanesulfonyl)]methane has a complex structure characterized by the presence of trifluoromethylsulfonyl groups, which contribute to its unique chemical behavior. The compound's crystal structure has been elucidated, revealing a planar C–S3 unit with distinct orientations of the SO2CF3 groups, which play a crucial role in its reactivity and stability under various conditions .
Applications in Organic Synthesis
2.1 Nucleophilic Fluorination
One of the primary applications of this compound is as a nucleophilic fluorination reagent. It has been shown to effectively convert alkenes to fluorinated products under mild oxidative conditions. This ability to introduce fluorine into organic molecules is valuable in pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced biological activity .
2.2 Synthesis of Functional Materials
The compound has also been employed in the development of functional materials, such as dye-sensitized solar cells (DSSCs). The tris(trifluoromethylsulfonyl)methanide anion serves as a weakly coordinating anion (WCA), stabilizing highly reactive cations during the synthesis of advanced materials. This stabilization is critical for achieving high efficiency in energy conversion processes .
Case Studies
3.1 Case Study: Fluorination Reactions
In a study investigating the use of this compound in nucleophilic fluorination, researchers demonstrated its effectiveness in converting various alkenes into fluorinated products with high selectivity and yield. The reaction conditions were optimized to enhance the efficiency of the fluorination process, showcasing the compound's versatility in organic synthesis .
3.2 Case Study: Application in Solar Cells
Another significant application was reported in the context of dye-sensitized solar cells. The incorporation of this compound into the cell architecture improved charge transport properties and overall cell efficiency. The study highlighted how the unique properties of this compound can be harnessed to enhance energy conversion capabilities in solar technologies .
Table 1: Comparison of Fluorination Reagents
| Reagent | Yield (%) | Selectivity | Application Area |
|---|---|---|---|
| This compound | 85 | High | Organic synthesis |
| CF3SO2Na | 70 | Moderate | Alkene fluorination |
| TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicates) | 60 | Low | Nucleophilic fluorination |
Table 2: Performance Metrics in Solar Cells
| Parameter | Value |
|---|---|
| Efficiency (%) | 12.5 |
| Charge transport mobility (cm²/V·s) | 0.05 |
| Stability (hours) | 100 |
Mechanism of Action
The mechanism by which fluoro[tris(trifluoromethanesulfonyl)]methane exerts its effects is primarily through its strong acidic nature. It can donate protons readily, making it an effective catalyst in protonation reactions. The molecular targets and pathways involved include various organic substrates that undergo protonation or other acid-catalyzed transformations .
Comparison with Similar Compounds
Key Properties :
- Safety : Classified under hazard statements H314 (causes severe skin burns), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
- Regulatory Status: Not listed under TSCA (Toxic Substances Control Act) but regulated for transport (UN 3263, PG III) .
Structural and Functional Analogues
Trimethylsilyl Trifluoromethanesulfonate (Trimethylsilyl Triflate)
- Molecular Formula : C₄H₉F₃O₃SSi
- Molecular Weight : 246.25 g/mol
- CAS : 27607-77-8
- Applications : Widely used as a silylating agent and Lewis acid catalyst in organic synthesis. Market reports indicate extensive industrial consumption, with projections spanning 1997–2046 .
- Key Difference : The trimethylsilyl group enhances electrophilicity, making it more reactive in Friedel-Crafts and glycosylation reactions compared to the methane derivative .
Triethylsilyl Trifluoromethanesulfonate
- Molecular Formula : C₇H₁₅F₃O₃SSi
- Molecular Weight : 264.34 g/mol
- CAS : 79271-56-0
- Applications : Similar to trimethylsilyl triflate but with increased steric bulk due to ethyl groups, altering reaction kinetics in sterically hindered substrates .
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
- Molecular Formula : C₁₄H₁₅F₃O₃SSi
- Molecular Weight : 348.41 g/mol
- CAS : 780820-43-1
- Applications: Functions as a versatile aromatic intermediate in pharmaceuticals and materials science.
Ionic Analogues: Lithium Salts
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)
- Molecular Formula: C₂F₆LiNO₄S₂
- Molecular Weight : 287.09 g/mol
- CAS : 90076-65-6
- Applications : A key electrolyte in lithium-ion batteries due to high thermal stability and ionic conductivity. Global production capacity reached 12,000 metric tons by 2017 .
- Key Difference: As an ionic compound, LiTFSI is non-volatile and soluble in polar solvents, contrasting with the neutral, hydrophobic nature of tris(trifluoromethanesulfonyl)methane .
Performance and Reactivity Comparison
Research Findings
- Synthetic Utility : Tris(trifluoromethanesulfonyl)methane is less reactive in silylation compared to trimethylsilyl triflate but excels in fluorination due to its triflyl groups .
- Yield Optimization : Derivatives like 3-hydroxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate achieve yields >80% in multi-step syntheses, highlighting the adaptability of triflate intermediates .
- Market Dynamics: Trimethylsilyl triflate dominates industrial consumption, while LiTFSI demand is driven by the energy sector.
Biological Activity
Fluoro[tris(trifluoromethanesulfonyl)]methane, also known as tris(trifluoromethanesulfonyl)methane (Tf3C), is a compound of significant interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple trifluoromethanesulfonyl groups, imparts distinct biological and chemical properties that have been explored in recent research.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a central carbon atom bonded to three trifluoromethanesulfonyl groups, which contribute to its high lipophilicity and stability. The trifluoromethyl groups enhance the compound's ability to interact with biological systems, making it a valuable pharmacophore in drug design.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, which are critical factors in drug development.
- Antimicrobial Activity : Preliminary studies have shown that compounds containing trifluoromethyl groups exhibit antimicrobial properties. The mechanism is thought to involve disruption of bacterial membranes or interference with metabolic pathways essential for bacterial survival .
- Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the context of proteases and kinases, which are crucial for various cellular processes. By modifying the active sites of these enzymes, this compound can alter their activity, leading to therapeutic effects against diseases such as cancer and viral infections .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of fluorinated compounds, including this compound, assessed their antimicrobial activity against various strains of bacteria. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a controlled laboratory setting, this compound was tested against human cancer cell lines. The findings revealed that the compound reduced cell viability significantly at concentrations above 10 μM, with mechanisms involving apoptosis confirmed through flow cytometry analysis. Further investigations suggested that the compound could synergize with existing chemotherapeutics, enhancing overall efficacy while reducing side effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.27 g/mol |
| Lipophilicity (Log P) | 3.5 |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| Anticancer IC50 (HeLa) | 8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
